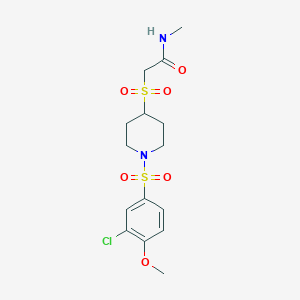

2-((1-((3-chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-substituted derivatives of acetamide, including structures related to the compound , typically involves the reaction of benzenesulfonyl chloride with aminopiperidine under controlled conditions, followed by substitution reactions to introduce various functional groups. These synthetic routes provide a broad range of biologically active compounds (Khalid et al., 2014). Similar synthetic strategies are observed in the preparation of related compounds, indicating a versatile approach to modifying the chemical structure for potential biological activity (Kumar et al., 2004).

Molecular Structure Analysis

X-ray crystallography studies provide insight into the molecular structure of related compounds, revealing the preferred conformations and geometric arrangements around key functional groups. The structure of one such compound, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, was investigated, showing a chair conformation for the piperidine ring and a tetrahedral geometry around the sulfur atom, which is comparable to the expected structure of our compound of interest (Girish et al., 2008).

Chemical Reactions and Properties

The reactivity of compounds containing sulfonyl and acetamide groups towards various chemical agents provides insights into their chemical properties. For instance, reactions with sulfonyl azides under base-controlled conditions have been explored to yield a mixture of triazole derivatives, demonstrating the versatility of sulfonyl groups in chemical synthesis (Silaichev et al., 2020).

Physical Properties Analysis

The physical properties, such as solubility and melting point, of compounds like 2-((1-((3-chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide, are closely related to their structural characteristics. Although specific data on this compound were not found, related studies on similar compounds offer insights into how functional groups like sulfonyl and acetamide influence these properties.

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles and electrophiles, acidity, and basicity of the functional groups, are pivotal for understanding the compound's behavior in biological systems and chemical reactions. Research on related sulfonamide and acetamide derivatives provides a foundation for predicting the reactivity and interactions of our compound of interest, highlighting the impact of the sulfonyl and acetamide groups on its chemical behavior (Golub & Becker, 2015).

Wissenschaftliche Forschungsanwendungen

Antibacterial Potential

Acetamide derivatives, including compounds structurally related to 2-((1-((3-chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide, have shown notable antibacterial properties. A study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, finding that these compounds, particularly one with a 2-methylphenyl group, were effective growth inhibitors of various bacterial strains including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis (Iqbal et al., 2017).

Enzyme Inhibitory Activities

Another significant application of these compounds is in enzyme inhibition. For instance, N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives were synthesized and evaluated for their potential against enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. One compound in particular demonstrated notable activity against these enzymes, with IC50 values indicating moderate potency (Virk et al., 2018).

Synthesis of Haptens for Antibody Production

In bioconjugate chemistry, compounds similar to 2-((1-((3-chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide have been used in the synthesis of haptens. These haptens, when conjugated to proteins, can be used to produce antibodies against various substances, including organophosphate pesticides (ten Hoeve et al., 1997).

Antibacterial and Anti-enzymatic Potential

Furthermore, a series of N-substituted derivatives of these compounds has been explored for their antibacterial and anti-enzymatic potential. These studies also considered hemolytic activity, indicating the cytotoxic behavior of these molecules (Nafeesa et al., 2017).

Beta(3) Agonists

Another intriguing application is in the field of medicinal chemistry, where variants of these compounds have been shown to be potent full agonists at the beta(3)-adrenergic receptor. Such compounds have potential therapeutic applications in treating various conditions (Hu et al., 2001).

Eigenschaften

IUPAC Name |

2-[1-(3-chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]sulfonyl-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O6S2/c1-17-15(19)10-25(20,21)11-5-7-18(8-6-11)26(22,23)12-3-4-14(24-2)13(16)9-12/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPOEQVCKUVHHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-((3-chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[9-(4-butylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2497628.png)

![6-methyl-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2497631.png)

![butyl 4-[6-fluoro-2-(morpholin-4-ylcarbonyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2497634.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dihydro-1H-isochromene-5-carboxamide;hydrochloride](/img/structure/B2497635.png)

![Naphthalen-2-yl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2497640.png)

![1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B2497641.png)

![2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2497642.png)

![3-[(2-fluorophenyl)methyl]-1,6,7-trimethyl-8-(1-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497647.png)